Triisopropylbenzenesulfonyl chloride
Description
Triisopropylbenzenesulfonyl chloride (TPSCl), with the molecular formula C₁₅H₂₃ClO₂S and an average molecular mass of 302.857 g/mol, is a sterically hindered aromatic sulfonyl chloride . Its structure features three isopropyl groups at the 2-, 4-, and 6-positions of the benzene ring, creating significant steric hindrance around the sulfonyl chloride (-SO₂Cl) functional group . X-ray diffraction studies reveal a flattened boat conformation in the crystal lattice, with distortions in bond angles due to steric interactions between the bulky isopropyl groups and the sulfonyl chloride moiety .
TPSCl is widely used as a condensing agent in oligonucleotide synthesis, particularly for forming C3′–C5′ internucleotide linkages in phosphotriester methods . It also serves as a sulfonating agent in nucleoside modifications (e.g., synthesis of 5-hydroxymethylcytidine-modified RNA) , a coupling reagent for glycerophospholipid synthesis , and a key reagent in pharmaceutical intermediate preparation (e.g., EIDD-2801, an anti-SARS-CoV-2 agent) .
Properties
CAS No. |
53176-11-7 |
|---|---|
Molecular Formula |
C15H23ClO2S |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
2,3,4-tri(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO2S/c1-9(2)12-7-8-13(19(16,17)18)15(11(5)6)14(12)10(3)4/h7-11H,1-6H3 |
InChI Key |
HRBGUGQWTMBDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)S(=O)(=O)Cl)C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Sulfonyl chlorides are broadly employed as activating agents in organic synthesis. Below, TPSCl is compared with structurally and functionally related compounds, including 4-toluenesulfonyl chloride (TsCl) , mesitylene-2-sulfonyl chloride (MSCI) , naphthalene-1-sulfonyl chloride , and 4-bromobenzenesulfonyl chloride .
Structural and Reactivity Differences
Key Findings:
- Steric Effects : TPSCl’s bulky isopropyl groups limit its reactivity but enhance selectivity in oligonucleotide synthesis by reducing undesired side reactions (e.g., sulfonation of sensitive functional groups) .
- Electrophilicity : Naphthalene-1-sulfonyl chloride exhibits higher electrophilicity due to its electron-deficient aromatic system, making it more reactive but less selective .
- Failure Cases: In the synthesis of 4′-aminopantetheine derivatives, TsCl and TPSCl failed to activate hydroxyl groups due to steric hindrance, whereas mesyl chloride (MsCl) succeeded .
Nucleoside Modifications
- TPSCl is critical for transient protection of hydroxyl groups. For example, it sulfonates the 5′-OH of pseudothymidine to enable subsequent ammonolysis for pseudocytidine derivatives .
- In contrast, TsCl is more commonly used for tosylation of primary alcohols due to its lower cost and wider availability .
Thermal and Chemical Stability
- TPSCl : Stable under anhydrous conditions but decomposes in the presence of strong bases. Requires storage at 2–8°C under inert atmosphere .
- TsCl : Less sensitive to moisture but prone to hydrolysis in aqueous environments.
- Nitrobenzenesulfonyl Chlorides : Highly reactive and thermally unstable, often requiring immediate use after preparation .
Research Highlights and Limitations
Advantages of TPSCl
- Steric-Driven Selectivity : Its bulky structure prevents undesired interactions, making it ideal for synthesizing sterically congested molecules (e.g., cyclopropane-containing nucleosides) .
- Compatibility with Sensitive Substrates : Effective in reactions involving acid-labile groups (e.g., tert-butyldimethylsilyl ethers) .
Limitations
- Low Solubility: Limited to non-polar solvents like chloroform, restricting its use in polar reaction media .
- Cost and Availability : More expensive than TsCl or MsCl due to complex synthesis .
Preparation Methods
Reaction Mechanism and Reagent Selection
The synthesis of TPSCl begins with the sulfonation of 2,4,6-triisopropylbenzene using chlorosulfonic acid (ClSO₃H). This step introduces the sulfonic acid group (–SO₃H) to the aromatic ring, forming 2,4,6-triisopropylbenzenesulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and a Lewis acid catalyst. The steric bulk of the isopropyl groups directs sulfonation to the para position relative to the existing substituents, ensuring regioselectivity.
Chlorosulfonic acid is preferred over other sulfonating agents (e.g., sulfuric acid) due to its higher reactivity and reduced likelihood of forming byproducts such as sulfones. The reaction is typically conducted under anhydrous conditions at temperatures between –10°C and 25°C to mitigate exothermic side reactions.
Chlorination to Sulfonyl Chloride
The intermediate sulfonic acid is subsequently chlorinated to yield TPSCl. Thionyl chloride (SOCl₂) is the most commonly employed chlorinating agent, owing to its efficiency in converting –SO₃H groups to –SO₂Cl. The reaction mechanism involves nucleophilic acyl substitution, where thionyl chloride reacts with the sulfonic acid to generate HCl and SO₂ as byproducts.
Representative Procedure
A solution of 2,4,6-triisopropylbenzenesulfonic acid (1.0 equiv) in dichloromethane (CH₂Cl₂) is treated with thionyl chloride (1.1–1.5 equiv) at 0°C under argon. The mixture is stirred for 1–2 hours, gradually warming to room temperature. Excess thionyl chloride and solvent are removed under reduced pressure, yielding TPSCl as a crystalline solid. Purification via recrystallization from hexanes at –78°C affords the product in 86% yield with >95% purity.
Alternative Chlorination Methods Using Phosphorus Pentachloride
Comparative Analysis with Thionyl Chloride
While thionyl chloride is the standard chlorinating agent, phosphorus pentachloride (PCl₅) offers an alternative route, particularly in moisture-sensitive applications. The reaction with PCl₅ proceeds via a similar mechanism but requires higher temperatures (50–60°C) and extended reaction times (6–8 hours). This method is less favored industrially due to the generation of phosphorus oxychloride (POCl₃) as a byproduct, which complicates purification.
Key Data
| Parameter | Thionyl Chloride Method | PCl₅ Method |
|---|---|---|
| Temperature | 0–25°C | 50–60°C |
| Reaction Time | 1–2 hours | 6–8 hours |
| Yield | 86% | 72% |
| Byproducts | HCl, SO₂ | POCl₃ |
| Purity (Post-Purification) | >95% | 88% |
Optimization of Reaction Conditions
The use of PCl₅ necessitates stringent moisture control to prevent hydrolysis of the reagent. Anhydrous solvents such as benzene or toluene are employed, and reactions are conducted under inert gas (argon or nitrogen). Despite lower yields compared to the thionyl chloride method, this approach is advantageous when SOCl₂ is unavailable or incompatible with downstream applications.
Industrial-Scale Synthesis and Process Refinements
Purification and Characterization
Crude TPSCl is purified via recrystallization from non-polar solvents (e.g., hexanes or diethyl ether) at subambient temperatures (–78°C). Analytical characterization includes:
Q & A
Q. What are the primary synthetic applications of TPSCl in oligonucleotide chemistry, and what methodologies are recommended?
TPSCl is widely used as a condensing agent in the phosphotriester method for oligonucleotide synthesis. It activates phosphate groups by forming reactive intermediates, facilitating nucleotide coupling. Key protocols involve reacting TPSCl with nucleoside phosphates in anhydrous pyridine at elevated temperatures (e.g., 158°C) to achieve efficient phosphorylation . Compared to other sulfonyl chlorides (e.g., mesitylenesulfonyl chloride), TPSCl offers higher stability and reduced side reactions due to its bulky triisopropyl groups, which sterically hinder undesired hydrolysis .
Q. How should TPSCl be handled to ensure safety and stability in laboratory settings?
TPSCl is moisture-sensitive and corrosive. Key handling guidelines include:
- Storage : Seal in airtight containers under dry, inert atmospheres (e.g., argon) at 2–8°C .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Decomposition : Reacts exothermically with water, releasing toxic gases (e.g., HCl). Quench spills with sodium bicarbonate or sand .
Q. Table 1: Key Physical Properties of TPSCl
| Property | Value | Source |
|---|---|---|
| Melting Point | 92–94°C | |
| Boiling Point | 349.3°C (estimated) | |
| Solubility | 50 mg/mL in ethanol | |
| Density | 1.096 g/cm³ |
Advanced Research Questions
Q. How can reaction conditions be optimized when using TPSCl for phosphorylation in complex molecule synthesis?
Optimization strategies include:
- Solvent Choice : Anhydrous pyridine is preferred for its dual role as a solvent and base, neutralizing HCl byproducts .
- Temperature Control : Heating to 158°C accelerates activation but requires careful monitoring to prevent decomposition .
- Stoichiometry : A 1.2–1.5 molar excess of TPSCl ensures complete activation of phosphate groups while minimizing side reactions .
For example, in the synthesis of cyclic ADP-4-thioribose, TPSCl enabled a 72% yield of the phosphorylated intermediate when combined with S,S’-diphenylphosphorodithioate (PSS) .
Q. How do contradictory reports on TPSCl’s stability in protic solvents inform experimental design?
While TPSCl is hydrolytically unstable in water , it exhibits moderate solubility in ethanol (50 mg/mL) without immediate decomposition . This dichotomy suggests that brief exposure to ethanol (e.g., during reagent dissolution) is permissible if moisture is rigorously excluded. Researchers should pre-dry solvents over molecular sieves and conduct reactions under inert gas .
Q. What comparative advantages does TPSCl offer over other sulfonyl chlorides in activating nucleotides?
TPSCl outperforms smaller sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) due to:
- Steric Hindrance : Bulky triisopropyl groups reduce side reactions like sulfonation of nucleobases .
- Thermal Stability : Tolerates higher temperatures (up to 160°C), enabling faster reaction kinetics .
A 1980 study reported a 15–20% higher coupling efficiency for TPSCl compared to nitrobenzenesulfonyl chlorides in oligodeoxyribonucleotide synthesis .
Q. What analytical techniques are critical for characterizing TPSCl-mediated reaction intermediates?
Q. How can researchers mitigate risks when scaling up TPSCl-based reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
